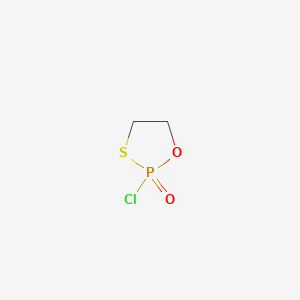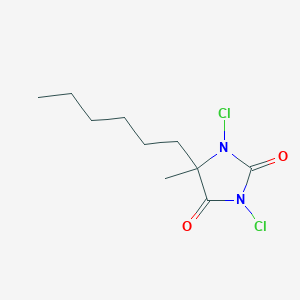
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H16Cl2N2O2 It is a derivative of imidazolidine and contains a five-membered ring structure with two chlorine atoms and a hexyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione typically involves the reaction of hexylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with urea to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
科学研究应用
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of 1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. The pathways involved may include the inhibition of enzyme activity through the formation of covalent bonds with active site residues, leading to the inactivation of the enzyme.
相似化合物的比较
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: This compound is similar in structure but contains two methyl groups instead of a hexyl group.
1,3-Dichloro-5-ethyl-5-methylimidazolidine-2,4-dione: This compound has an ethyl group instead of a hexyl group.
Uniqueness
1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
90139-66-5 |
|---|---|
分子式 |
C10H16Cl2N2O2 |
分子量 |
267.15 g/mol |
IUPAC 名称 |
1,3-dichloro-5-hexyl-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H16Cl2N2O2/c1-3-4-5-6-7-10(2)8(15)13(11)9(16)14(10)12/h3-7H2,1-2H3 |
InChI 键 |
DCDBLLKKTZIKCC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C(=O)N(C(=O)N1Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



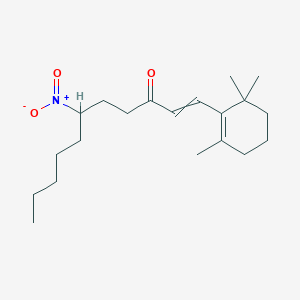
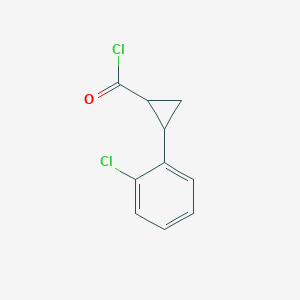
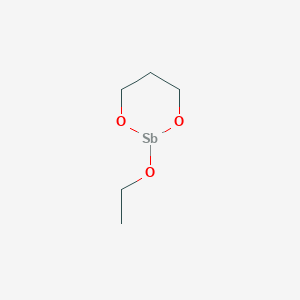
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
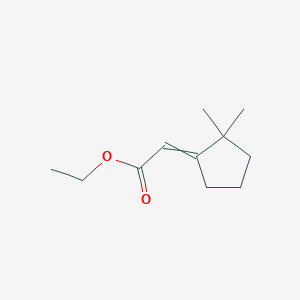
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
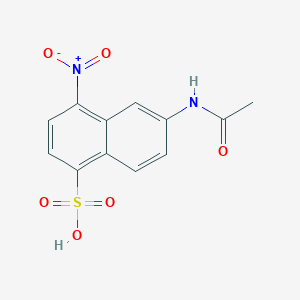
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
